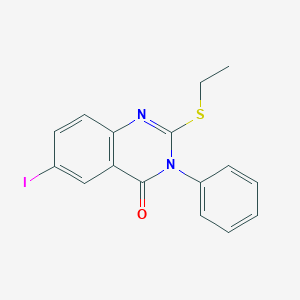
2-(Ethylsulfanyl)-6-iodo-3-phenyl-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethylsulfanyl)-6-iodo-3-phenyl-4(3H)-quinazolinone is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique combination of ethylsulfanyl and iodo substituents, which may contribute to its distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylsulfanyl-6-iodo-3-phenyl-3H-quinazolin-4-one typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting 2-aminobenzoic acid with phenyl isothiocyanate, followed by cyclization.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via nucleophilic substitution, where an appropriate ethylsulfanyl reagent reacts with the quinazolinone core.
Iodination: The final step involves the iodination of the quinazolinone derivative, typically using iodine or an iodine-containing reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(Ethylsulfanyl)-6-iodo-3-phenyl-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The iodo group can be reduced to a hydrogen atom, potentially altering the compound’s reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can react with the iodo group under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Deiodinated quinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Potential use in the development of new materials or as a precursor in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 2-ethylsulfanyl-6-iodo-3-phenyl-3H-quinazolin-4-one is not fully understood but may involve:
Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.
Pathways: It could modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethylsulfanyl-3-phenyl-3H-quinazolin-4-one: Lacks the iodo substituent, potentially altering its reactivity and biological activity.
6-Iodo-3-phenyl-3H-quinazolin-4-one: Lacks the ethylsulfanyl group, which may affect its solubility and interaction with biological targets.
2-Methylsulfanyl-6-iodo-3-phenyl-3H-quinazolin-4-one: Similar structure but with a methylsulfanyl group instead of ethylsulfanyl, which could influence its chemical properties.
Uniqueness
The combination of ethylsulfanyl and iodo substituents in 2-ethylsulfanyl-6-iodo-3-phenyl-3H-quinazolin-4-one makes it unique, potentially offering distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
223704-94-7 |
|---|---|
Fórmula molecular |
C16H13IN2OS |
Peso molecular |
408.3g/mol |
Nombre IUPAC |
2-ethylsulfanyl-6-iodo-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C16H13IN2OS/c1-2-21-16-18-14-9-8-11(17)10-13(14)15(20)19(16)12-6-4-3-5-7-12/h3-10H,2H2,1H3 |
Clave InChI |
DDIANGUFTFYYAL-UHFFFAOYSA-N |
SMILES |
CCSC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CC=CC=C3 |
SMILES canónico |
CCSC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















